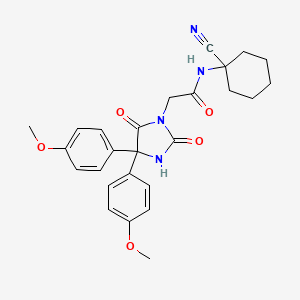
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, an imidazolidinone core, and a cyanocyclohexyl group, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core through the reaction of 4,4-bis(4-methoxyphenyl)urea with an appropriate acylating agent. This intermediate is then reacted with 1-cyanocyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding phenols.
Reduction: The imidazolidinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide: shares similarities with other imidazolidinone derivatives and cyanocyclohexyl compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H28N4O5 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-34-20-10-6-18(7-11-20)26(19-8-12-21(35-2)13-9-19)23(32)30(24(33)29-26)16-22(31)28-25(17-27)14-4-3-5-15-25/h6-13H,3-5,14-16H2,1-2H3,(H,28,31)(H,29,33) |
Clave InChI |
GJPFBGSWJZKCKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



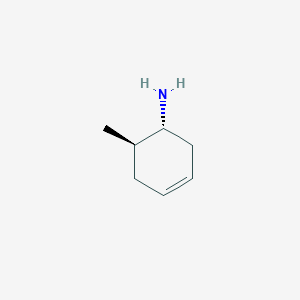
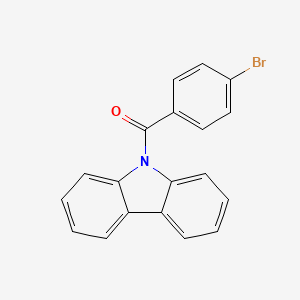
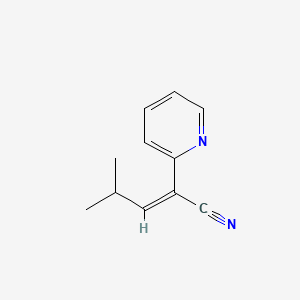
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
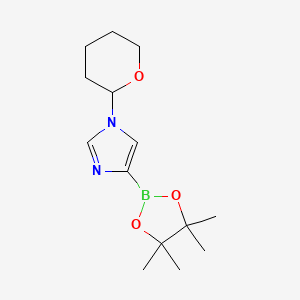
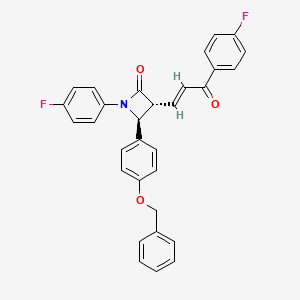
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
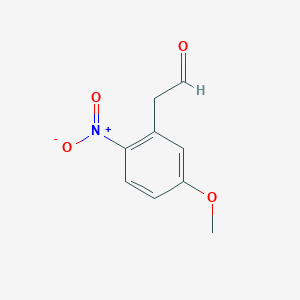
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
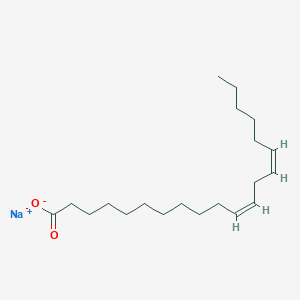
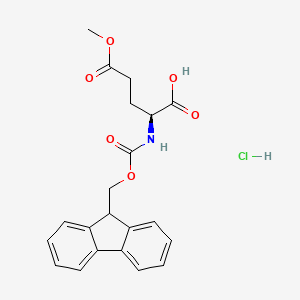
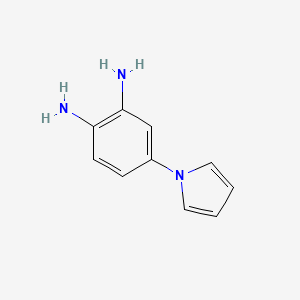
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
